molecular formula C13H11NO2 B13222281 3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13222281
M. Wt: 213.23 g/mol
InChI Key: OKTIROUQVRYQTO-UHFFFAOYSA-N
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Description

3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a formyl group at the 2-position and a 4-formylphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of a pyrrole derivative. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group onto the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-(4-Carboxyphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 3-(4-Hydroxymethylphenyl)-1-methyl-1H-pyrrole-2-methanol.

    Substitution: 3-(4-Nitrophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive molecules. The compound’s aromatic structure also allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Formylphenyl)-1H-pyrrole-2-carbaldehyde: Lacks the methyl group at the 1-position.

    3-(4-Formylphenyl)-1-methyl-1H-pyrrole: Lacks the formyl group at the 2-position.

    3-(4-Carboxyphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Contains a carboxyl group instead of a formyl group at the 4-position.

Uniqueness

3-(4-Formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both formyl groups at the 2- and 4-positions, which provides distinct reactivity and potential for diverse chemical transformations. The combination of the pyrrole ring and the formylphenyl group also contributes to its unique electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-(4-formylphenyl)-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C13H11NO2/c1-14-7-6-12(13(14)9-16)11-4-2-10(8-15)3-5-11/h2-9H,1H3

InChI Key

OKTIROUQVRYQTO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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